![molecular formula C9H8F3NO2 B1393082 Ethyl 3-(trifluoromethyl)isonicotinate CAS No. 1214337-41-3](/img/structure/B1393082.png)
Ethyl 3-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with the formula C9H8F3NO2 . It is used in various scientific research and has intriguing properties.
Synthesis Analysis
The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular weight of Ethyl 3-(trifluoromethyl)isonicotinate is 219.16 g/mol . The molecular formula is C9H8F3NO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported in the literature . This approach allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Ethyl 3-(trifluoromethyl)isonicotinate: A Comprehensive Analysis
Introduction: Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with potential applications in various scientific research fields. Its intriguing properties make it a subject of interest for researchers looking to explore its capabilities.
Analytical Techniques: This compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC to determine its purity, structure, and other chemical properties .
Potential Applications: While specific unique applications are not detailed in the available resources, Ethyl 3-(trifluoromethyl)isonicotinate may have potential uses in:
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGRLWHLHKHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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